N-[2-(Phenylthio)ethyl]-2-propen-1-amine
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Overview
Description
N-[2-(Phenylthio)ethyl]-2-propen-1-amine is an organic compound characterized by the presence of a phenylthio group attached to an ethyl chain, which is further connected to a propenyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylthio)ethyl]-2-propen-1-amine typically involves the reaction of 2-chloroethyl phenyl sulfide with allylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenylthio)ethyl]-2-propen-1-amine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
N-[2-(Phenylthio)ethyl]-2-propen-1-amine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Phenylthio)ethyl]-2-propen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can form interactions with hydrophobic pockets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Phenylthio)ethyl)acetamide: Similar structure but with an acetamide group instead of a propenyl amine group.
2-(Phenylthio)ethylamine: Lacks the propenyl group, making it less versatile in certain reactions.
Uniqueness
N-[2-(Phenylthio)ethyl]-2-propen-1-amine is unique due to the presence of both the phenylthio and propenyl amine groups, which provide a combination of reactivity and binding properties not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHFVIOFPSTOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCSC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571328 |
Source
|
Record name | N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188642-29-7 |
Source
|
Record name | N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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